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Compound of Interest

Compound Name:
[2-(Propan-2-yl)oxan-4-

yl]methanol

Cat. No.: B2546905 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the biological activity of derivatives structurally related to [2-(Propan-
2-yl)oxan-4-yl]methanol. Due to the limited availability of public data on the specific named

compound, this guide focuses on analogous tetrahydropyran-containing molecules with

reported anticancer and antimicrobial activities, supported by experimental data from peer-

reviewed studies.

The tetrahydropyran (oxane) ring is a prevalent scaffold in a multitude of biologically active

natural products and synthetic compounds, demonstrating a wide range of therapeutic

applications. This guide synthesizes the available data to offer a comparative perspective on

the potential of these derivatives in drug discovery.

Anticancer Activity of Tetrahydropyran Derivatives
Several studies have highlighted the potential of tetrahydropyran derivatives as anticancer

agents. The primary mechanism often involves the inhibition of critical cellular processes like

tubulin polymerization or the modulation of signaling pathways involved in cell growth and

proliferation.

The following table summarizes the in vitro cytotoxic activity of representative tetrahydropyran

derivatives against various human cancer cell lines. The half-maximal inhibitory concentration

(IC50) is a measure of the potency of a substance in inhibiting a specific biological or

biochemical function.
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Compound
Class

Derivative
Example

Cancer Cell
Line

IC50 (µM) Reference

5-Oxo-

dihydropyranopyr

an

Ethyl 2-amino-4-

(4-

chlorophenyl)-7-

methyl-5-oxo-

4,5-

dihydropyrano[4,

3-b]pyran-3-

carboxylate

SW-480 (Colon) 35.9 [1]

MCF-7 (Breast) 34.2 [1]

Ethyl 2-amino-7-

methyl-4-(4-

nitrophenyl)-5-

oxo-4,5-

dihydropyrano[4,

3-b]pyran-3-

carboxylate

SW-480 (Colon) 34.6 [1]

MCF-7 (Breast) 42.6 [1]

Ethyl 2-amino-7-

methyl-5-oxo-4-

(3,4,5-

trimethoxyphenyl

)-4,5-

dihydropyrano[4,

3-b]pyran-3-

carboxylate

SW-480 (Colon) 38.6 [1]

MCF-7 (Breast) 26.6 [1]

Heterocyclic

trans-

cyanocombretast

atin analogues

Indol-2-yl

analogue

(Compound 8)

Various (NCI-60

panel)
<0.01 (GI50) [2]
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Benzo[b]furan-2-

yl analogue

(Compound 12)

Various (NCI-60

panel)
<0.01 (GI50) [2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard

colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and

proliferation.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The resulting formazan crystals, formed by metabolically active

cells, are dissolved in a solubilization solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The IC50 value is then calculated from the dose-response

curve.[1][3]
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Experimental workflow for determining anticancer activity using the MTT assay.
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Antimicrobial Activity of Tetrahydropyran
Derivatives
Derivatives of tetrahydropyran have also been investigated for their potential as antimicrobial

agents against a range of pathogenic bacteria.

The following table presents the minimum inhibitory concentration (MIC) values for

representative tetrahydropyran derivatives against various bacterial strains. The MIC is the

lowest concentration of an antimicrobial agent that will inhibit the visible growth of a

microorganism after overnight incubation.

Compound
Class

Derivative
Example

Bacterial
Strain

MIC (µg/mL) Reference

Tetrahydropyran-

based LpxC

Inhibitor

Compound 23
P. aeruginosa

PAO1
25 [4]

E. coli W3110 <3.13 [4]

Compound 25
P. aeruginosa

PAO1
25 [4]

E. coli W3110 <3.13 [4]

1,4-Dihydropyran
Ta-MOF

Nanoparticles

Staphylococcus

aureus
16-256 [5][6]

Escherichia coli 16-256 [5][6]

The broth microdilution method is a widely used technique to determine the minimum inhibitory

concentration (MIC) of an antimicrobial agent.[6]

Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a

suitable broth medium.

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well

microtiter plate.
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Inoculation: Each well is inoculated with the bacterial suspension.

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth is observed.
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Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
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While specific signaling pathway data for [2-(Propan-2-yl)oxan-4-yl]methanol derivatives is

unavailable, related heterocyclic compounds exert their anticancer effects through various

mechanisms. One prominent mechanism for compounds with a similar structural backbone is

the inhibition of tubulin polymerization, which is crucial for cell division.

Drug Action

Cellular Process Cellular Outcome

Tetrahydropyran Derivative
(e.g., Combretastatin Analogue)

Microtubule Polymerization

Inhibition

Tubulin Dimers Mitotic Spindle Formation Cell Cycle Arrest
(G2/M Phase)

Disruption leads to Apoptosis
(Programmed Cell Death)

Click to download full resolution via product page

Potential mechanism of action for anticancer tetrahydropyran derivatives.

Disclaimer: The data presented in this guide is based on structurally similar compounds to [2-
(Propan-2-yl)oxan-4-yl]methanol and should be interpreted with caution. Further

experimental validation is necessary to ascertain the specific biological activities of the named

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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